molecular formula C11H9N3O4 B1327107 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide CAS No. 1142210-96-5

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide

Cat. No. B1327107
M. Wt: 247.21 g/mol
InChI Key: XWVQJKDKMKCYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.21 . It is used for research purposes .


Molecular Structure Analysis

The 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide molecule contains a total of 29 bonds. There are 20 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 N hydrazine, 2 ethers (aromatic), and 1 Isoxazole .

Scientific Research Applications

Alzheimer's Disease Research

A novel series of carbohydrazide indole-isoxazole hybrid derivatives, related to 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, were synthesized and evaluated for their anti-cholinesterase activity, which is a key factor in Alzheimer's disease treatment. These compounds showed promising results in increasing the level of acetylcholine in the cholinergic synaptic cleft, addressing cognitive impairments associated with Alzheimer's disease (Mirfazli et al., 2018).

Antimicrobial and Antitubercular Activity

Isoxazole clubbed 1,3,4-oxadiazole derivatives, including those similar to 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, were synthesized and found to exhibit significant antimicrobial and antitubercular activities. These compounds demonstrated effectiveness against various bacterial strains, including E. coli and M. tuberculosis (Shingare et al., 2018).

Gold-Catalyzed Cycloaddition Reactions

In chemical research, benzo[d]isoxazoles, closely related to 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, were used as nucleophiles in gold-catalyzed cycloaddition reactions. This process provides a pathway to create polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines, demonstrating the versatility of isoxazole derivatives in synthetic chemistry (Xu et al., 2018).

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c12-13-11(15)7-4-9(18-14-7)6-1-2-8-10(3-6)17-5-16-8/h1-4H,5,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVQJKDKMKCYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide

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